molecular formula C14H7N3 B1589216 9H-carbazole-3,6-dicarbonitrile CAS No. 57103-03-4

9H-carbazole-3,6-dicarbonitrile

Cat. No. B1589216
Key on ui cas rn: 57103-03-4
M. Wt: 217.22 g/mol
InChI Key: TZXYZCGWHFCFDX-UHFFFAOYSA-N
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Patent
US04061655

Procedure details

A slurry of 3,6-dibromocarbazole (33.3 g) and cuprous cyanide (39 g) in 50 ml of dimethylformamide is heated at 160° C for seven days. The reaction mixture is poured into 1 liter of aqueous ethylenediamine (20%, v/v) and the mixture is stirred for fifteen minutes and filtered. The precipitate is slurried in 1 liter of aqueous ethylenediamine (20%, v/v) and stirred for about 16 hours. The precipitate is collected by filtration and recrystallized from dimethylformamide to yield 15 g of 3,6-dicyanocarbazole, melting point 360° C.
Quantity
33.3 g
Type
reactant
Reaction Step One
[Compound]
Name
cuprous cyanide
Quantity
39 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
reactant
Reaction Step One
Quantity
1 L
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
Br[C:2]1[CH:3]=[CH:4][C:5]2[NH:6][C:7]3[C:12]([C:13]=2[CH:14]=1)=[CH:11][C:10](Br)=[CH:9][CH:8]=3.C(N)[CH2:17][NH2:18].[CH3:20][N:21](C)C=O>>[C:17]([C:2]1[CH:3]=[CH:4][C:5]2[NH:6][C:7]3[C:12]([C:13]=2[CH:14]=1)=[CH:11][C:10]([C:20]#[N:21])=[CH:9][CH:8]=3)#[N:18]

Inputs

Step One
Name
Quantity
33.3 g
Type
reactant
Smiles
BrC=1C=CC=2NC3=CC=C(C=C3C2C1)Br
Name
cuprous cyanide
Quantity
39 g
Type
reactant
Smiles
Name
Quantity
50 mL
Type
reactant
Smiles
CN(C=O)C
Step Two
Name
Quantity
1 L
Type
reactant
Smiles
C(CN)N

Conditions

Stirring
Type
CUSTOM
Details
the mixture is stirred for fifteen minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
filtered
STIRRING
Type
STIRRING
Details
stirred for about 16 hours
Duration
16 h
FILTRATION
Type
FILTRATION
Details
The precipitate is collected by filtration
CUSTOM
Type
CUSTOM
Details
recrystallized from dimethylformamide

Outcomes

Product
Name
Type
product
Smiles
C(#N)C=1C=CC=2NC3=CC=C(C=C3C2C1)C#N
Measurements
Type Value Analysis
AMOUNT: MASS 15 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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